molecular formula C18H18N4O5 B3673154 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide

2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide

Cat. No.: B3673154
M. Wt: 370.4 g/mol
InChI Key: BRUWSIPWBUQKSO-UHFFFAOYSA-N
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Description

2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide is an organic compound that features a morpholine ring, a nitrobenzoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-nitrobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzamide intermediate.

    Final Assembly: The final compound is obtained by coupling the morpholine-substituted benzamide with 4-nitrobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Reduction: 2-morpholin-4-yl-5-[(4-aminobenzoyl)amino]benzamide.

    Substitution: Various substituted morpholine derivatives depending on the substituent used.

Scientific Research Applications

2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of novel polymers and materials with specific electronic properties.

    Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding.

Mechanism of Action

The mechanism of action of 2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-morpholin-4-yl-5-[(3-nitrobenzoyl)amino]benzamide: Similar structure but with a different position of the nitro group.

    2-amino-5-(4-morpholinyl)benzamide: Lacks the nitrobenzoyl group.

Uniqueness

2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide is unique due to the specific positioning of the nitrobenzoyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both the morpholine ring and the nitrobenzoyl group provides a distinct combination of properties that can be exploited in various applications.

Properties

IUPAC Name

2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c19-17(23)15-11-13(3-6-16(15)21-7-9-27-10-8-21)20-18(24)12-1-4-14(5-2-12)22(25)26/h1-6,11H,7-10H2,(H2,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUWSIPWBUQKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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